2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol
Overview
Description
2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H21NOS and its molecular weight is 215.36 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol is glutaminase 1 . Glutaminase 1 is an enzyme that plays a crucial role in cellular metabolism by converting glutamine into glutamate, a critical amino acid for protein synthesis and energy production.
Mode of Action
This compound acts as an inhibitor of glutaminase 1 . By binding to the active site of the enzyme, it prevents the conversion of glutamine to glutamate, thereby disrupting the metabolic processes dependent on this reaction.
Biochemical Pathways
The inhibition of glutaminase 1 affects the glutamine metabolism pathway . This disruption can lead to a decrease in the production of glutamate and subsequently affect other downstream processes such as protein synthesis and energy production.
Result of Action
The inhibition of glutaminase 1 by this compound leads to a decrease in the production of glutamate . This can result in a disruption of protein synthesis and energy production at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutaminase 1, an enzyme involved in glutamine metabolism . This interaction can inhibit the enzyme’s activity, leading to potential therapeutic effects in conditions like cancer, where glutamine metabolism is often dysregulated .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to upregulate reactive oxygen species (ROS) levels in mitochondria, which can lead to apoptosis in cancer cells . Additionally, it can modulate gene expression related to cell proliferation and survival, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, its interaction with glutaminase 1 inhibits the enzyme’s activity, reducing glutamine metabolism and leading to increased ROS levels . This can trigger apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it maintains its stability under various conditions, allowing for prolonged effects in in vitro and in vivo studies . Long-term exposure to the compound can lead to sustained inhibition of glutaminase 1 and continuous modulation of cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit glutaminase 1 without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . Determining the optimal dosage is essential for maximizing therapeutic benefits while minimizing side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate glutamine metabolism, leading to changes in metabolic flux and metabolite levels . By inhibiting glutaminase 1, it reduces the conversion of glutamine to glutamate, affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation, determining its effectiveness in targeting specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules, increasing its efficacy in modulating cellular processes .
Properties
IUPAC Name |
2-[1-(thiolan-3-yl)piperidin-4-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NOS/c13-7-3-10-1-5-12(6-2-10)11-4-8-14-9-11/h10-11,13H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJAQXRADWMOGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C2CCSC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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